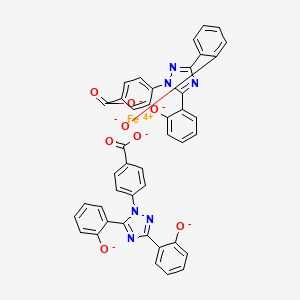
去铁酮铁络合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) (4-BOTB-Fe4+) is an iron-containing compound that is used in various scientific research applications. It is a coordination complex of an iron(IV) center and a 3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl)benzoate (BOTB) ligand. This compound has been studied extensively and has been found to have various biochemical and physiological effects.
科学研究应用
生物系统中的抗氧化活性
去铁酮铁络合物表现出显著的抗氧化活性,这在减轻生物系统中的氧化损伤方面至关重要 {svg_1}. 研究表明,当涉及铁离子时,它能将各种分子模型体系中的氧化速率降低约一百倍,例如抗坏血酸的氧化 {svg_2}. 这种性质在药理学和毒理学研究中非常重要,在这些研究中,控制氧化应激是疾病预防和治疗的关键因素。
药物开发
在制药行业,去铁酮用作口服活性铁螯合剂,用于治疗因输血引起的慢性铁超载 {svg_3}. 它有效结合铁的能力降低了药物的全身暴露,使其成为一线治疗选择。 研究继续探索其生物利用度和剂量-反应关系,以优化其在各种铁负荷条件下的应用 {svg_4}.
医疗诊断
去铁酮的螯合特性被利用于医疗诊断,特别是在管理患有地中海贫血等疾病的患者的铁超载方面 {svg_5}. 它有助于评估各种器官中的铁水平,有助于更好地了解铁在体内的分布和积累 {svg_6}.
生物技术应用
去铁酮铁络合物在生物技术方面具有潜在的应用,例如开发线粒体靶向药物,这些药物可以通过引发铁剥夺和产生有毒脂质过氧化物来对抗癌症 {svg_7}. 这种铁利用的双重性质为癌症治疗提供了一种新方法。
材料科学
在材料科学领域,人们正在探索去铁酮衍生物的固态和溶液态荧光性质,这些性质可以针对各种应用进行调整,包括构建用于细菌鉴别的多荧光团传感器阵列 {svg_8}. 这突出了该化合物在材料设计方面的多功能性和创新潜力。
作用机制
Target of Action
Deferasirox is an iron chelator that selectively targets iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . The primary role of this compound is to treat chronic iron overload caused by blood transfusions .
Mode of Action
Two molecules of deferasirox are capable of binding to one atom of iron. Deferasirox works in treating iron toxicity by binding trivalent (ferric) iron, for which it has a strong affinity, forming a stable complex . This complex is then eliminated via the kidneys .
Biochemical Pathways
Deferasirox has been found to suppress hypoxia- or hypoxia/reoxygenation-induced iron overload in the endoplasmic reticulum, lipid peroxidation, and ferroptosis in cultured cardiomyocytes . Ferroptosis is an iron-dependent form of regulated cell death, which is a major cell death mode in myocardial ischemia reperfusion (I/R) injury .
Result of Action
Deferasirox has shown antioxidant activity in model systems, causing substantial reduction in the rate of oxidation and oxidative damage . It has also been found to reduce iron levels in the endoplasmic reticulum and prevent increases in lipid peroxidation and ferroptosis in the I/R-injured myocardium .
Action Environment
The bioavailability of deferasirox is higher than expected, and it is superior in scalability among doses . A significant increase in renal impairment risk was observed for both treatments and it was reversible under strict monitoring .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)' involves the reaction of 3,5-bis(2-aminophenyl)-1,2,4-triazole with iron(III) chloride to form the iron(III) complex, which is then oxidized to the iron(IV) complex using a suitable oxidizing agent. The resulting iron(IV) complex is then reacted with 4-carboxybenzoyl chloride to form the final product.", "Starting Materials": [ "3,5-bis(2-aminophenyl)-1,2,4-triazole", "iron(III) chloride", "4-carboxybenzoyl chloride", "suitable oxidizing agent" ], "Reaction": [ "Step 1: Dissolve 3,5-bis(2-aminophenyl)-1,2,4-triazole in a suitable solvent and add iron(III) chloride to the solution. Stir the mixture at room temperature for several hours to allow the reaction to proceed.", "Step 2: Filter the resulting iron(III) complex and wash it with a suitable solvent to remove any impurities.", "Step 3: Dissolve the iron(III) complex in a suitable solvent and add a suitable oxidizing agent to the solution. Stir the mixture at room temperature for several hours to allow the oxidation to proceed.", "Step 4: Filter the resulting iron(IV) complex and wash it with a suitable solvent to remove any impurities.", "Step 5: Dissolve the iron(IV) complex in a suitable solvent and add 4-carboxybenzoyl chloride to the solution. Stir the mixture at room temperature for several hours to allow the reaction to proceed.", "Step 6: Filter the resulting product and wash it with a suitable solvent to remove any impurities. The final product is '4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)'." ] } | |
CAS 编号 |
554445-58-8 |
分子式 |
C44H40FeK3N6O12+ |
分子量 |
1018.0 g/mol |
IUPAC 名称 |
tripotassium;2-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenolate;iron;methanol;dihydrate |
InChI |
InChI=1S/2C21H15N3O4.2CH4O.Fe.3K.2H2O/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;2*1-2;;;;;;/h2*1-12,25-26H,(H,27,28);2*2H,1H3;;;;;2*1H2/q;;;;;3*+1;;/p-2 |
InChI 键 |
JGLFTKKTDDPFBE-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4] |
规范 SMILES |
CO.CO.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.O.O.[K+].[K+].[K+].[Fe] |
同义词 |
(OC-6-22’)-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]ferrate(3-) Tripotassium Methanoate Hydrate; |
产品来源 |
United States |
Q & A
Q1: How does the deferasirox iron complex form, and how does this impact iron levels in patients with β-Thalassemia Major?
A1: Deferasirox, also known as 4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+), is an orally active iron chelator used to treat iron overload. It binds iron in a 2:1 ratio, forming a stable complex that is then excreted primarily through the bile and feces []. In patients with β-Thalassemia Major, this chelation process helps control serum ferritin levels and reduce iron-mediated organ damage, improving clinical outcomes [, ].
Q2: What are the primary metabolic pathways of deferasirox in the body, and how are these related to its excretion?
A3: Deferasirox undergoes extensive metabolism, primarily in the liver, before being excreted from the body []. The key metabolic pathways include glucuronidation at the carboxylate group and phenolic hydroxy groups, as well as cytochrome P450-catalyzed hydroxylations, albeit to a lesser extent []. Following metabolism, deferasirox, its iron complex, and its metabolites are predominantly eliminated via the bile and subsequently excreted in the feces, accounting for over 90% of the administered dose [].
Q3: What analytical techniques are commonly employed to study deferasirox and its iron complex?
A4: Various analytical methods are utilized to investigate deferasirox and its iron complex. Pharmacokinetic studies utilize techniques like high-performance liquid chromatography (HPLC) coupled with UV detection to quantify deferasirox and its iron complex in biological samples []. For metabolite profiling, HPLC with radiodetection, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed []. Additionally, computational chemistry tools, such as density functional theory (DFT), are utilized to study the electronic structure and predict the stability constants of deferasirox iron complexes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2beta,4alpha)]- (9CI)](/img/no-structure.png)
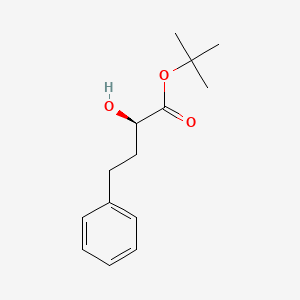
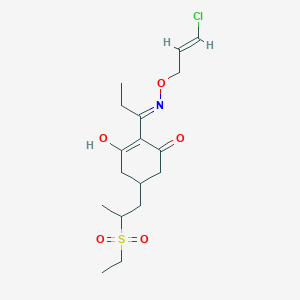
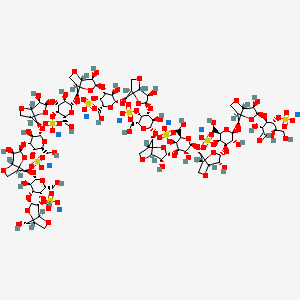
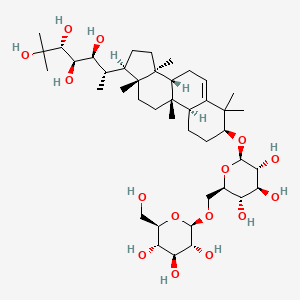

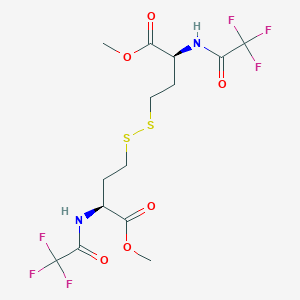
![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)
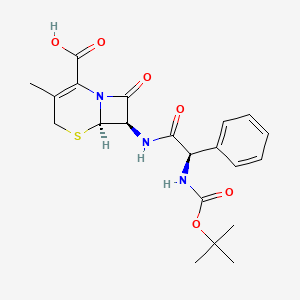

![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)